Cerium trifluoromethanesulfonate

Description

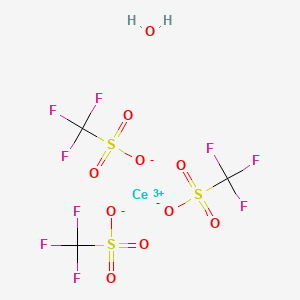

Structure

3D Structure of Parent

Properties

IUPAC Name |

cerium(3+);trifluoromethanesulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Ce.H2O/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETFAJNJKMKTDE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2CeF9O10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746590 | |

| Record name | Cerium(3+) trifluoromethanesulfonate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698999-65-4 | |

| Record name | Cerium(3+) trifluoromethanesulfonate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium trifluoromethanesulfonatehydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Cerium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cerium(III) trifluoromethanesulfonate (B1224126), a versatile and powerful Lewis acid catalyst with significant applications in organic synthesis and materials science.

Compound Overview

Cerium(III) trifluoromethanesulfonate, also known as cerium(III) triflate or Ce(OTf)₃, is a white to off-white, hygroscopic solid.[1] Its strong Lewis acidity, derived from the highly electron-withdrawing trifluoromethanesulfonate anion, makes it an effective catalyst in a wide range of chemical transformations.[2] Unlike many traditional Lewis acids, it exhibits notable stability in the presence of water, broadening its utility in various reaction media.[2]

Table 1: General Properties of Cerium(III) Trifluoromethanesulfonate

| Property | Value | Reference |

| Chemical Formula | C₃CeF₉O₉S₃ | [2] |

| Molecular Weight | 587.31 g/mol | [3] |

| CAS Number | 76089-77-5 | [3] |

| Appearance | White to off-white solid | [2][3] |

| Solubility | Soluble in polar solvents and water | [1][2][4] |

Synthesis of Cerium(III) Trifluoromethanesulfonate

The synthesis of cerium(III) trifluoromethanesulfonate is typically a two-step process involving the formation of the hydrated complex followed by dehydration to yield the anhydrous compound. The most common starting material is cerium(III) oxide.

Experimental Protocol: Synthesis of Hydrated Cerium(III) Trifluoromethanesulfonate

This protocol outlines the synthesis of the hydrated form of cerium(III) trifluoromethanesulfonate from cerium(III) oxide.

Materials:

-

Cerium(III) oxide (Ce₂O₃)

-

Trifluoromethanesulfonic acid (TfOH), aqueous solution

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend cerium(III) oxide in deionized water.

-

Slowly add a stoichiometric amount of aqueous trifluoromethanesulfonic acid to the suspension while stirring continuously. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Once the addition is complete, attach a condenser to the flask and heat the mixture to reflux. Continue refluxing with stirring until all the cerium(III) oxide has dissolved, resulting in a clear or slightly yellow solution.

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted starting material or solid impurities.

-

Transfer the filtrate to a crystallizing dish and allow the solvent to evaporate slowly in a fume hood or under reduced pressure.

-

Collect the resulting crystalline solid, which is the hydrated form of cerium(III) trifluoromethanesulfonate.

Experimental Protocol: Dehydration to Anhydrous Cerium(III) Trifluoromethanesulfonate

This protocol describes the dehydration of the hydrated cerium(III) trifluoromethanesulfonate to obtain the anhydrous form.

Materials:

-

Hydrated cerium(III) trifluoromethanesulfonate

-

Schlenk flask or similar vacuum-rated flask

-

Vacuum pump

-

Heating mantle or oil bath

-

Temperature controller

Procedure:

-

Place the hydrated cerium(III) trifluoromethanesulfonate in a Schlenk flask.

-

Attach the flask to a vacuum line.

-

Gradually heat the flask under reduced pressure. A typical temperature range for dehydration is 180-220 °C.

-

Maintain this temperature and vacuum for several hours to ensure complete removal of water. The exact time will depend on the scale of the reaction and the efficiency of the vacuum system.

-

Once the dehydration is complete, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas such as nitrogen or argon.

-

The resulting white powder is anhydrous cerium(III) trifluoromethanesulfonate. Due to its hygroscopic nature, it should be stored in a desiccator or glovebox.

Synthesis Workflow Diagram```dot

Caption: A generalized catalytic cycle for a Ce(OTf)₃ catalyzed reaction.

Safety and Handling

Cerium(III) trifluoromethanesulfonate should be handled with appropriate safety precautions. It is hygroscopic and should be stored in a dry environment. [1]It may cause skin and eye irritation. [5]Always consult the Safety Data Sheet (SDS) before handling this compound.

This technical guide provides a foundational understanding of the synthesis and characterization of cerium(III) trifluoromethanesulfonate. For more specific applications and advanced characterization, consulting the primary scientific literature is recommended.

References

- 1. Cerium(III) trifluoromethanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. CAS 76089-77-5: Cerium(III) trifluoromethanesulfonate [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CERIUM(III) TRIFLUOROMETHANESULFONATE | 76089-77-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cerium(III) Trifluoromethanesulfonate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Cerium(III) trifluoromethanesulfonate (B1224126), commonly abbreviated as Ce(OTf)₃, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in the field of organic synthesis. Its unique properties, including high catalytic activity, water tolerance, and recyclability, make it an invaluable tool for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of Ce(OTf)₃, detailed experimental protocols for its synthesis and application, and visualizations of key reaction mechanisms and workflows.

Physical Properties

Cerium(III) trifluoromethanesulfonate is typically a white to off-white, hygroscopic solid.[1][2] It is soluble in polar solvents such as water and methanol, and also shows solubility in other organic solvents like acetonitrile.[1][3][4] Due to its hygroscopic nature, it should be stored under an inert atmosphere to prevent degradation and maintain its catalytic activity.[5]

Table 1: Physical and Chemical Properties of Ce(OTf)₃

| Property | Value | Reference(s) |

| Molecular Formula | C₃CeF₉O₉S₃ | [1][6] |

| Molecular Weight | 587.31 g/mol | [2][6] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | >300 °C | [3] |

| Density | 1.7 g/cm³ | [5] |

| Solubility | Soluble in water, methanol, acetonitrile | [1][3][4] |

| CAS Number | 76089-77-5 | [1][6] |

Chemical Properties and Reactivity

The trifluoromethanesulfonate (triflate) anion is an excellent leaving group, which contributes to the strong Lewis acidity of the cerium(III) cation. This high Lewis acidity allows Ce(OTf)₃ to activate a wide variety of functional groups, facilitating numerous organic reactions.[7] Unlike many traditional Lewis acids that are sensitive to moisture, Ce(OTf)₃ is stable and can often be used in aqueous media, making it a more environmentally benign catalyst.[3]

Ce(OTf)₃ is widely employed as a catalyst in various carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Aldol reactions[7]

-

Acetalization of carbonyl compounds[3]

-

Intramolecular hydroalkoxylation/cyclization of alkenols[9]

The catalytic activity of Ce(OTf)₃ is often enhanced in the presence of coordinating solvents, and it can be recycled and reused in many cases, adding to its appeal in green chemistry.[9]

Experimental Protocols

Synthesis of Anhydrous Cerium(III) Trifluoromethanesulfonate

The preparation of anhydrous Ce(OTf)₃ is crucial for its use in moisture-sensitive reactions. A common method involves the dehydration of the hydrated salt, which can be prepared from cerium(III) chloride.

Materials:

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Trifluoromethanesulfonic acid (TfOH)

-

Deionized water

-

Thionyl chloride (SOCl₂)

Procedure:

-

Preparation of Hydrated Cerium(III) Trifluoromethanesulfonate: Cerium(III) chloride heptahydrate is dissolved in deionized water. To this solution, a stoichiometric amount of trifluoromethanesulfonic acid is added dropwise with stirring. The resulting solution is stirred for several hours at room temperature. The water is then removed under reduced pressure to yield the hydrated cerium(III) trifluoromethanesulfonate as a solid.[3]

-

Dehydration: The hydrated Ce(OTf)₃ is placed in a round-bottom flask and heated gradually to 140 °C under high vacuum for several hours to remove water.[10] Alternatively, for a more rigorous dehydration, the hydrated salt can be heated with an excess of thionyl chloride for three hours, followed by removal of the excess thionyl chloride under vacuum.[10] The resulting fine white powder is anhydrous Ce(OTf)₃.

Ce(OTf)₃-Catalyzed Acetalization of a Carbonyl Compound

This protocol provides a general procedure for the protection of an aldehyde or ketone as an acetal (B89532) using Ce(OTf)₃ as a catalyst.

Materials:

-

Aldehyde or ketone (1 mmol)

-

Trialkyl orthoformate (e.g., triethyl orthoformate, 1.2 mmol)

-

Anhydrous alcohol (e.g., ethanol, 5 mL)

-

Anhydrous Cerium(III) trifluoromethanesulfonate (0.01 mmol, 1 mol%)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the carbonyl compound and trialkyl orthoformate in the anhydrous alcohol, add a catalytic amount of anhydrous Ce(OTf)₃.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure acetal.

Visualizations

Catalytic Cycle of Intramolecular Hydroalkoxylation

The following diagram illustrates the proposed catalytic cycle for the Ce(OTf)₃-catalyzed intramolecular hydroalkoxylation of an alkenol. The Lewis acidic cerium center coordinates to both the hydroxyl group and the alkene, facilitating the nucleophilic attack of the alcohol onto the activated double bond to form the cyclic ether.

Caption: Proposed catalytic cycle for the intramolecular hydroalkoxylation of an alkenol catalyzed by Ce(OTf)₃.

General Experimental Workflow for a Ce(OTf)₃-Catalyzed Reaction

This diagram outlines the typical workflow for carrying out an organic synthesis using Ce(OTf)₃ as a catalyst, from reaction setup to product purification.

Caption: A typical experimental workflow for a synthetic reaction catalyzed by Cerium(III) trifluoromethanesulfonate.

References

- 1. CAS 76089-77-5: Cerium(III) trifluoromethanesulfonate [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. csustan.edu [csustan.edu]

- 5. L20251.14 [thermofisher.com]

- 6. Cerium(III) Trifluoromethanesulfonate | C3CeF9O9S3 | CID 2733941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids [organic-chemistry.org]

- 10. Cerium(III) chloride - Wikipedia [en.wikipedia.org]

Unveiling the Crystal Architecture of Cerium(III) Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of cerium(III) trifluoromethanesulfonate (B1224126), a compound of significant interest in organic synthesis and catalysis. Due to the hygroscopic nature of lanthanide triflates, this document focuses on the well-characterized nonahydrate form, --INVALID-LINK--₃. While a definitive crystal structure for the anhydrous form is not publicly available, the nonahydrated lanthanide triflates form an isomorphous series, allowing for a detailed structural elucidation based on representative crystallographic data.

Introduction

Cerium(III) trifluoromethanesulfonate, often referred to as cerium(III) triflate (Ce(OTf)₃), is a powerful Lewis acid catalyst utilized in a variety of organic transformations. Its stability in aqueous media makes it an attractive alternative to traditional Lewis acids.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for comprehending its catalytic activity, stability, and interaction with substrates at a molecular level. This guide summarizes the key crystallographic features, experimental protocols for its synthesis and analysis, and a logical workflow for its structural determination.

Crystallographic Data

The crystal structure of cerium(III) trifluoromethanesulfonate nonahydrate is isomorphous with other early lanthanide trifluoromethanesulfonate nonahydrates. The crystallographic data presented here is based on the well-characterized lanthanum analogue, --INVALID-LINK--₃, which crystallizes in the hexagonal P6₃/m space group.

Table 1: Crystal Data and Structure Refinement Parameters for a Representative Lanthanide(III) Trifluoromethanesulfonate Nonahydrate

| Parameter | Value |

| Empirical Formula | C₃H₁₈CeF₉O₁₈S₃ |

| Formula Weight | 749.38 g/mol |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| Lattice Parameters | |

| a | ~13.7 Å |

| c | ~7.5 Å |

| Volume | ~1250 ų |

| Z (formula units/cell) | 2 |

Table 2: Selected Bond Distances and Angles

| Bond/Angle | Length (Å) / Angle (°) | Description |

| Ce-O (prismatic) | ~2.5 Å | Distance to the six water molecules forming the trigonal prism |

| Ce-O (capping) | ~2.6 Å | Distance to the three water molecules capping the faces of the prism |

| O-Ce-O | Varies | Angles defining the tricapped trigonal prismatic coordination |

The structure consists of a complex cation, [Ce(H₂O)₉]³⁺, and three trifluoromethanesulfonate (CF₃SO₃⁻) anions. The cerium ion is nine-coordinate, surrounded by nine water molecules that form a tricapped trigonal prism. This coordination geometry is a hallmark of the hydrated trivalent lanthanide ions.

Experimental Protocols

Synthesis and Crystallization of Ce(H₂O)₉₃

A general and reliable method for the synthesis of lanthanide trifluoromethanesulfonate nonahydrates involves the reaction of the corresponding lanthanide oxide with aqueous triflic acid.[1]

Materials:

-

Cerium(III) oxide (Ce₂O₃)

-

Triflic acid (CF₃SO₃H)

-

Deionized water

Procedure:

-

Cerium(III) oxide is slowly added to a stirred aqueous solution of triflic acid. The stoichiometry is based on the following reaction: Ce₂O₃ + 6 CF₃SO₃H + 15 H₂O → 2 --INVALID-LINK--₃

-

The mixture is stirred at room temperature until the cerium oxide has completely dissolved, resulting in a clear or slightly colored solution.

-

The solution is filtered to remove any unreacted starting material or impurities.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent at room temperature over several days to weeks. The resulting crystals are typically colorless or pale yellow.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[2]

-

A monochromatic X-ray source, typically Mo-Kα radiation (λ = 0.71073 Å).[2]

-

Cryostream for maintaining the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a non-interfering adhesive.[3]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled. The diffractometer collects a series of diffraction images at various crystal orientations.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement using full-matrix least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations

The following diagrams illustrate the logical workflow of the crystal structure analysis.

Caption: Experimental workflow for the synthesis and crystal structure determination of cerium(III) trifluoromethanesulfonate nonahydrate.

Conclusion

The crystal structure of cerium(III) trifluoromethanesulfonate nonahydrate is characterized by a nine-coordinate cerium ion in a tricapped trigonal prismatic geometry, surrounded by trifluoromethanesulfonate counter-anions. This well-defined structure, which is representative of the early lanthanide triflate nonahydrates, provides a crucial foundation for understanding its catalytic mechanism and for the rational design of new catalysts and materials. The experimental protocols outlined in this guide offer a clear path for the synthesis and structural verification of this important compound.

References

Probing the Paramagnetic World: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Cerium Triflate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for cerium(III) trifluoromethanesulfonate (B1224126) (cerium triflate). Due to the paramagnetic nature of the Ce(III) ion, obtaining and analyzing its NMR spectra presents unique challenges and opportunities compared to diamagnetic compounds. This document outlines the expected spectral characteristics, provides a detailed, generalized experimental protocol, and explains the fundamental principles governing paramagnetic NMR.

The Challenge of Paramagnetic NMR

Cerium(III) is a lanthanide metal with one unpaired f-electron, making it paramagnetic. This property dramatically influences the NMR spectra of nearby nuclei. Unlike the sharp, well-resolved spectra typical of diamagnetic organic molecules, the NMR spectra of paramagnetic compounds like cerium triflate are characterized by:

-

Large Chemical Shift Spreads: Resonances can be shifted by hundreds of parts per million (ppm) from their usual diamagnetic positions.[1][2]

-

Signal Broadening: The interaction with the unpaired electron provides an efficient relaxation mechanism, leading to significantly broader NMR signals.[1][3]

-

Difficulty in Observing Coupling: The significant line broadening often obscures fine details like spin-spin coupling.[1]

Directly obtaining and interpreting the ¹H and ¹³C NMR spectra of simple, unsolvated cerium(III) triflate in solution is challenging and not widely reported in the literature. The compound is highly hygroscopic and its interaction with coordinating solvents will significantly affect the local environment of the cerium ion and thus the NMR spectrum. This guide, therefore, focuses on the general principles and expected data for cerium triflate in a coordinating environment.

Theoretical Framework: Understanding Paramagnetic Shifts

The profound changes in the NMR spectra of paramagnetic compounds are due to the hyperfine shift , which is the sum of two contributions: the contact shift and the pseudocontact (or dipolar) shift .[1][2][3]

-

Contact Shift: This arises from the delocalization of the unpaired electron spin density from the metal ion to the observed nucleus through the molecular orbitals.[1][2] It requires a covalent interaction between the paramagnetic center and the ligand.

-

Pseudocontact Shift: This is a through-space dipolar interaction between the magnetic moment of the unpaired electron and the nuclear spin.[1][2][3] Its magnitude is dependent on the distance and angle between the nucleus and the paramagnetic center and the magnetic anisotropy of the complex.[1]

For lanthanide complexes, pseudocontact shifts can be particularly large and are a valuable source of long-range structural information.[2]

Spectroscopic Data of the Triflate Anion

| Nucleus | Typical Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹³C | ~118-122 | Quartet (¹JCF) | The carbon signal is split by the three fluorine atoms. |

| ¹⁹F | ~ -79 | Singlet | The signal for the free triflate anion is typically found around -79 ppm.[4][5] Coordination to a paramagnetic center can cause this shift to change significantly.[6] |

Note: These are typical values for the triflate anion and can vary depending on the solvent and coordination state.

Experimental Protocol for Acquiring NMR Spectra of Cerium Triflate

This section provides a generalized protocol for obtaining NMR spectra of a paramagnetic lanthanide complex like cerium triflate.

4.1 Sample Preparation

-

Drying: Cerium triflate is highly hygroscopic. It should be rigorously dried under high vacuum and gentle heating before use. All glassware should also be oven-dried.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble and that coordinates to the metal center, as this will provide the most informative spectrum. Common choices for organometallic and coordination compounds include acetonitrile-d₃, methanol-d₄, and dimethyl sulfoxide-d₆.[7][8][9] The choice of solvent is critical as it will form part of the coordination sphere of the cerium ion.

-

Concentration: The optimal concentration may require some experimentation. A higher concentration might be necessary to observe the broad signals, but could also lead to aggregation. A typical starting point would be 10-20 mg in 0.5-0.7 mL of solvent.

-

Reference Standard: An internal standard like tetramethylsilane (B1202638) (TMS) is often used. However, due to the large chemical shift range, the standard's signal may need to be acquired in a separate window or an external reference used.

4.2 NMR Instrument Parameters

-

Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz) is recommended to maximize signal dispersion.

-

Spectral Width: A much wider spectral width than for diamagnetic samples is necessary. For ¹H NMR, a width of 100-200 ppm or even larger may be required. For ¹³C NMR, the range can be even greater.

-

Relaxation Delay: Due to the rapid relaxation caused by the paramagnetic center, a very short relaxation delay (d1) can be used (e.g., 0.1 to 0.5 seconds). This allows for a greater number of scans in a shorter period.

-

Pulse Width: A standard 90° pulse should be calibrated for the sample.

-

Number of Scans: A large number of scans will likely be necessary to achieve an adequate signal-to-noise ratio for the broad resonances.

-

Temperature Control: The NMR probe temperature should be precisely controlled, as paramagnetic shifts are highly temperature-dependent.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the acquisition and interpretation of NMR data for a paramagnetic compound like cerium triflate.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. youtube.com [youtube.com]

- 8. NMR 溶剂 [sigmaaldrich.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

A Comprehensive Technical Guide to the Solubility of Cerium(III) Trifluoromethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) trifluoromethanesulfonate (B1224126), also known as cerium(III) triflate or Ce(OTf)₃, is a powerful and versatile Lewis acid catalyst increasingly employed in organic synthesis. Its utility in a wide array of chemical transformations, from Friedel-Crafts reactions to glycosylations, is well-documented. However, a critical parameter dictating its application, particularly in homogenous catalysis and drug formulation, is its solubility in organic solvents. This technical guide provides a thorough overview of the available solubility data for cerium(III) trifluoromethanesulfonate, detailed experimental protocols for solubility determination, and a workflow for its application in catalysis, addressing a crucial knowledge gap for researchers in the field.

Quantitative Solubility Data

Despite its widespread use, precise quantitative solubility data for cerium(III) trifluoromethanesulfonate in a range of organic solvents remains largely unpublished in readily accessible literature. The available information is primarily qualitative, derived from experimental observations in synthetic procedures. This section consolidates the existing qualitative data to provide a comparative overview.

| Solvent | IUPAC Name | Solubility | Notes |

| Water | Water | Soluble[1] | Cerium(III) triflate is hygroscopic and readily dissolves in water. |

| Methanol | Methanol | Soluble[2] | |

| Acetonitrile | Acetonitrile | Partially Soluble | Often used as a reaction medium, suggesting sufficient solubility for catalytic purposes. |

| Tetrahydrofuran (THF) | Oxolane | Partially Soluble | Lanthanide triflates, in general, are reported to be partially soluble in THF. |

| Dichloromethane (DCM) | Dichloromethane | Sparingly Soluble | While used as a solvent in reactions catalyzed by Ce(OTf)₃, the salt may not be fully dissolved. |

| Dimethyl Sulfoxide (DMSO) | (Sulfanylidenemethyl)sulfane | Soluble | Based on data for Cerium(IV) trifluoromethanesulfonate. |

| Diethyl Ether | Ethoxyethane | Sparingly Soluble | |

| Hexane | Hexane | Insoluble | Based on data for Cerium(IV) trifluoromethanesulfonate. |

| Benzene | Benzene | Insoluble | Based on data for Cerium(IV) trifluoromethanesulfonate. |

It is important to note that lanthanide triflates, as a class of compounds, are generally known to have limited solubility in many common organic solvents[3]. This characteristic can be a limiting factor in reactions requiring high concentrations of the catalyst in solution.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of cerium(III) trifluoromethanesulfonate in an organic solvent. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials and Equipment:

-

Anhydrous cerium(III) trifluoromethanesulfonate

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Vials with airtight caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Inert atmosphere glove box or Schlenk line (recommended due to the hygroscopic nature of the salt)

Procedure:

-

Sample Preparation: In an inert atmosphere, accurately weigh an excess amount of anhydrous cerium(III) trifluoromethanesulfonate into a pre-weighed vial.

-

Solvent Addition: Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath or shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the formation of a saturated solution.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the undissolved solid settle. For finer suspensions, centrifugation at a controlled temperature can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a micropipette. To ensure no solid particles are transferred, the supernatant can be passed through a syringe filter.

-

Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or a gentle stream of inert gas until the dissolved solid is completely dry.

-

Mass Determination: Weigh the vial containing the dried solid. The mass of the dissolved cerium(III) trifluoromethanesulfonate can be determined by subtracting the initial mass of the empty vial.

-

Solubility Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow and Catalytic Cycle

The following diagrams illustrate a typical experimental workflow for utilizing cerium(III) trifluoromethanesulfonate as a catalyst in an organic reaction and a conceptual representation of its catalytic cycle.

References

An In-Depth Technical Guide to the Thermal Stability of Anhydrous Cerium(III) Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) trifluoromethanesulfonate, or cerium(III) triflate (Ce(OTf)₃), is a powerful and water-tolerant Lewis acid catalyst employed in a wide array of organic syntheses.[1] Its efficacy in promoting reactions such as Friedel-Crafts acylations, esterifications, and various cycloadditions makes it a valuable tool for chemists in research and drug development.[2] The thermal stability of the anhydrous form of this catalyst is a critical parameter, dictating its handling, storage, and applicability in reactions requiring elevated temperatures. This guide provides a comprehensive overview of the thermal properties of anhydrous cerium(III) triflate, including detailed experimental protocols for its preparation and thermal analysis.

Data Presentation: Thermal Decomposition of Lanthanide Triflates

The following table summarizes the thermal decomposition data for lanthanum(III) triflate nonahydrate, which is expected to be analogous to the behavior of cerium(III) triflate hydrate. The decomposition proceeds in distinct stages: dehydration followed by the decomposition of the anhydrous salt.

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Process |

| Dehydration Step 1 | Ambient - 95 | 80 | ~14.5 | Loss of 6-7 water molecules |

| Dehydration Step 2 | 95 - 200 | 175 | ~4.8 | Loss of remaining 2 water molecules |

| Anhydrous Decomposition | > 400 | 421 (exotherm) | > 50 | Decomposition to metal fluoride (B91410) and gaseous byproducts |

Data derived from the thermal analysis of La(OTf)₃·9H₂O and presented as an analogue for Ce(OTf)₃ hydrate.[1]

Experimental Protocols

Synthesis of Anhydrous Cerium(III) Triflate

The preparation of anhydrous cerium(III) triflate is crucial for its use in moisture-sensitive reactions and for accurate thermal stability studies. Two primary methods are presented below.

Method 1: Dehydration of Hydrated Cerium(III) Triflate

This method is based on the general procedure for preparing anhydrous lanthanide triflates.[3]

-

Preparation of Hydrated Salt: Cerium(III) triflate nonahydrate can be synthesized by reacting cerium(III) oxide with aqueous triflic acid: Ce₂O₃ + 6 HOTf + 18 H₂O → 2 --INVALID-LINK--₃ + 3 H₂O.[3]

-

Dehydration: The resulting hydrated cerium(III) triflate is placed in a flask suitable for heating under vacuum.

-

The flask is heated to a temperature between 180 and 200 °C under reduced pressure.[3]

-

The material is heated until a constant weight is achieved, indicating the complete removal of water to yield anhydrous Ce(OTf)₃.

Method 2: Direct Synthesis from Cerium Metal

This method, adapted from procedures for other anhydrous metal triflates, avoids the need to isolate a hydrated intermediate.[4]

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), finely divided cerium metal powder is suspended in anhydrous acetonitrile (B52724) in a Schlenk flask.

-

Addition of Triflic Acid: A stoichiometric amount of triflic acid is carefully added to the suspension. The reaction is exothermic and will produce hydrogen gas.

-

Reaction Completion: The mixture is stirred until the cerium metal is completely consumed. The reaction may require gentle heating to proceed to completion.

-

Isolation: The anhydrous cerium(III) triflate, likely as an acetonitrile solvate, can be isolated by removing the solvent under reduced pressure. Further heating under vacuum may be required to remove coordinated solvent molecules.

Thermogravimetric Analysis (TGA) Protocol

The following is a general protocol for determining the thermal stability of anhydrous cerium(III) triflate, based on the analysis of lanthanum triflate.[1]

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of anhydrous cerium(III) triflate is placed in an alumina (B75360) or platinum TGA crucible.

-

Instrument Setup: The TGA instrument is purged with a dry, inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 5 °C/min).[1]

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins after the initial dehydration stages (if any residual water is present).

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis and thermal analysis of anhydrous Ce(OTf)₃.

Decomposition Pathway Diagram

Caption: Decomposition pathway for anhydrous lanthanide triflates based on La(OTf)₃.

Conclusion

Anhydrous cerium(III) triflate is a thermally robust Lewis acid catalyst. Based on data from its lanthanum analogue, it is expected to be stable to well over 300 °C, with decomposition occurring above 400 °C.[1] The preparation of the anhydrous salt requires either the careful dehydration of its hydrated form under vacuum at elevated temperatures or direct synthesis from the metal in an anhydrous solvent. For applications requiring high temperatures, it is essential to use the anhydrous form to prevent the interference of water and to ensure catalyst stability. The provided protocols and data offer a foundational guide for researchers and professionals in the effective use and handling of this versatile catalyst.

References

The Rise of a Versatile Catalyst: A Technical Guide to Cerium Triflate in Organic Synthesis

For Immediate Release

PILANI, India & BOLOGNA, Italy – In the ever-evolving landscape of synthetic chemistry, the quest for efficient, recyclable, and environmentally benign catalysts is paramount. Cerium triflate, a water-tolerant Lewis acid, has emerged as a powerful tool for a wide range of organic transformations. This technical guide provides an in-depth exploration of the discovery, history, and key applications of cerium triflate as a catalyst, tailored for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Dawn of Water-Tolerant Lewis Acid Catalysis

The story of cerium triflate as a catalyst is intrinsically linked to the broader discovery of lanthanide triflates as a novel class of water-tolerant Lewis acids. Prior to the 1990s, the use of traditional Lewis acids like aluminum chloride (AlCl₃) was largely restricted to anhydrous conditions, as they readily decompose in the presence of water. This limitation significantly hampered their application in many organic reactions.

A paradigm shift occurred in 1991 when Shū Kobayashi and his research group published a seminal paper on the use of lanthanide triflates, including ytterbium triflate, as stable and effective Lewis acid catalysts in aqueous media.[1][2][3][4] This groundbreaking work opened the door for conducting a variety of carbon-carbon bond-forming reactions in water, a significant step towards greener chemistry.[3] While Kobayashi's initial report focused on ytterbium triflate, it laid the foundation for the exploration of other lanthanide triflates, including the readily available and cost-effective cerium triflate.

Subsequent research highlighted the unique advantages of cerium triflate, such as its mild acidity, recyclability, and efficacy in solvent-free conditions, further solidifying its place in the synthetic chemist's toolbox.[5][6][7]

Key Applications and Experimental Protocols

Cerium triflate has demonstrated remarkable catalytic activity in a diverse array of organic reactions. This section details the experimental protocols for two of its most significant applications: Friedel-Crafts acylation and thioacetalization.

Friedel-Crafts Acylation: A Gateway to Aromatic Ketones

The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aromatic ketones. Cerium triflate has proven to be an effective catalyst for this transformation, particularly for activated aromatic compounds.[8][9]

Experimental Protocol:

A general procedure for the cerium triflate-catalyzed Friedel-Crafts acylation of an arene with an acid anhydride (B1165640) is as follows:

-

To a solution of the arene (5 mmol) in nitromethane (B149229) (10 mL), add cerium(III) triflate (250 µmol, 5 mol%).

-

Add the acid anhydride (10 mmol) to the mixture.

-

Reflux the reaction mixture at 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

For less activated arenes, the addition of a co-catalyst like lithium perchlorate (B79767) may be required to achieve high yields.[8][9]

Quantitative Data Summary:

| Arene | Anhydride | Time | Yield (%) | Reference |

| Anisole | Acetic anhydride | 15 min | >99 | [8] |

| Furan | Acetic anhydride | Mixing | >99 | [8] |

| Thiophene | Acetic anhydride | 5 min | >99 | [8] |

| 1,2-Dimethoxybenzene | Acetic anhydride | 5 min | >99 | [8] |

| Toluene | Acetic anhydride | 23 h | 94 | [8] |

| o-Xylene | Acetic anhydride | 5.5 h | 97 | [8] |

Method A: Arene (5 mmol), cerium triflate (250 µmol), anhydride (10 mmol) were dissolved in nitromethane (10 mL) and the reaction was refluxed at 100 °C. Method B: For less activated arenes, addition of lithium perchlorate as a co-catalyst is required.

Thioacetalization: A Robust Protection Strategy

The protection of carbonyl groups as thioacetals is a crucial step in many multi-step organic syntheses. Cerium triflate excels as a catalyst for this reaction, offering high yields, short reaction times, and the ability to perform the reaction under solvent-free conditions.[5][6][7]

Experimental Protocol:

A general procedure for the cerium triflate-catalyzed thioacetalization of a carbonyl compound is as follows:

-

To a mixture of the carbonyl compound (1 mmol) and the thiol or dithiol (2.2 mmol), add cerium(III) triflate (0.1 mmol, 10 mol%).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, add water to the reaction mixture and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

A key advantage of this method is the ability to recover and reuse the catalyst. The aqueous layer containing the cerium triflate can be concentrated under reduced pressure and dried to yield the catalyst for subsequent reactions.[5]

Quantitative Data Summary:

| Carbonyl Compound | Thiol/Dithiol | Time (min) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Thiophenol | 5 | 92 | [5] |

| Benzaldehyde | Thiophenol | 5 | 95 | [5] |

| Cyclohexanone | 1,2-Ethanedithiol | 10 | 90 | [5] |

| Acetophenone | 1,2-Ethanedithiol | 60 | 85 | [5] |

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of a catalyst. This section provides a visual representation of the proposed mechanisms for the cerium triflate-catalyzed Friedel-Crafts acylation and thioacetalization.

Mechanism of Friedel-Crafts Acylation

The catalytic cycle of the Friedel-Crafts acylation is believed to proceed through the activation of the acid anhydride by the Lewis acidic cerium triflate, leading to the formation of a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring, followed by deprotonation to regenerate the aromatic system and the catalyst.

Caption: Proposed mechanism for cerium triflate-catalyzed Friedel-Crafts acylation.

Mechanism of Thioacetalization

The thioacetalization reaction is thought to be initiated by the coordination of the cerium triflate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the thiol, leading to the formation of a hemithioacetal intermediate. A second thiol molecule then displaces the hydroxyl group to form the stable thioacetal.

Caption: Proposed mechanism for cerium triflate-catalyzed thioacetalization.

Conclusion and Future Outlook

Cerium triflate has firmly established itself as a versatile and valuable catalyst in organic synthesis. Its water tolerance, recyclability, and effectiveness in a range of important transformations make it an attractive alternative to traditional Lewis acids. The continued exploration of its catalytic potential in other reactions, coupled with detailed mechanistic studies, will undoubtedly lead to new and innovative applications in the fields of drug discovery, materials science, and green chemistry. The ease of handling and cost-effectiveness of cerium triflate position it as a key player in the development of more sustainable and efficient chemical processes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Lanthanide_triflates [chemeurope.com]

- 4. Lanthanide Triflate-Catalyzed Carbon-Carbon Bond-Forming Reactions in Organic Synthesis [ouci.dntb.gov.ua]

- 5. connectsci.au [connectsci.au]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Why has Cerium (III) Triflate been Forgotten among the Catalysts for the Friedel-Crafts Acylation? [iris.uniroma5.it]

Cerium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers

Introduction

Cerium(III) trifluoromethanesulfonate (B1224126), also known as cerium(III) triflate, is a powerful and versatile Lewis acid catalyst increasingly employed in organic synthesis and catalysis. Its high catalytic activity, water tolerance, and recyclability make it an attractive option for a wide range of chemical transformations. This technical guide provides an in-depth overview of cerium(III) trifluoromethanesulfonate, including its chemical properties, safety data, and detailed experimental protocols for its application in key organic reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique catalytic capabilities of this compound.

Chemical and Physical Properties

Cerium(III) trifluoromethanesulfonate is a white to off-white solid, typically available as a hydrate. It is soluble in polar solvents, a characteristic that enhances its utility in various reaction media.[1]

| Property | Value | Reference |

| CAS Number | 76089-77-5 | [2] |

| Molecular Formula | C₃CeF₉O₉S₃ | [2] |

| Molecular Weight | 587.31 g/mol | [2] |

| Appearance | White to off-white powder or crystals | |

| Solubility | Soluble in water | [3] |

Safety and Hazard Information

Cerium(III) trifluoromethanesulfonate is a corrosive substance that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification [4]

| Hazard Class | Category |

| Skin corrosion/irritation | 1C |

| Serious eye damage/eye irritation | 1 |

Hazard Statements (H-phrases) [4]

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

Precautionary Statements (P-phrases)

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. |

Applications in Organic Synthesis

As a potent Lewis acid, cerium(III) trifluoromethanesulfonate catalyzes a variety of organic reactions, including Friedel-Crafts acylations, acetalizations, and the deprotection of protecting groups. Its utility is particularly noted in reactions requiring mild conditions and tolerance to functional groups.

Experimental Protocols

Acetalization of Ketones

This protocol describes a general procedure for the protection of a ketone as its dimethyl acetal (B89532) using cerium(III) trifluoromethanesulfonate as a catalyst.[1][5]

Materials:

-

Ketone (1.0 mmol)

-

Trimethyl orthoformate (1.5 mmol)

-

Methanol (B129727) (5 mL)

-

Cerium(III) trifluoromethanesulfonate (0.05 mmol, 5 mol%)

-

Saturated sodium bicarbonate solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up

Procedure:

-

To a stirred solution of the ketone (1.0 mmol) and trimethyl orthoformate (1.5 mmol) in methanol (5 mL) in a round-bottom flask, add cerium(III) trifluoromethanesulfonate (0.05 mmol).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Deprotection of Acetals

This protocol outlines a method for the chemoselective cleavage of acetals to their corresponding carbonyl compounds using cerium(III) trifluoromethanesulfonate.[6][7]

Materials:

-

Acetal (1.0 mmol)

-

Nitromethane (B149229) (saturated with water) (5 mL)

-

Cerium(III) trifluoromethanesulfonate (0.05 - 0.30 mmol, 5-30 mol%)

-

Water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up

Procedure:

-

To a solution of the acetal (1.0 mmol) in nitromethane saturated with water (5 mL), add cerium(III) trifluoromethanesulfonate (0.05 mmol for dialkyl acetals, 0.30 mmol for cyclic acetals).

-

Stir the mixture at room temperature. Monitor the reaction by TLC.

-

After the reaction is complete, add water to the reaction mixture.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude carbonyl compound.

-

Purify the product by column chromatography if required.

Visualizations

Lewis Acid Catalyzed Acetalization Workflow

The following diagram illustrates the general workflow for the cerium(III) trifluoromethanesulfonate-catalyzed acetalization of a carbonyl compound.

Caption: Experimental workflow for Lewis acid catalyzed acetalization.

Illustrative Signaling Pathway Modulation by Cerium Compounds

While cerium(III) trifluoromethanesulfonate is primarily used in organic synthesis, other cerium compounds, such as cerium oxide nanoparticles, have been shown to interact with biological systems and modulate signaling pathways, often related to oxidative stress.[8][9] The diagram below provides a simplified, illustrative example of how a cerium compound might influence a cellular signaling pathway. Note: This is a generalized representation and not a direct pathway for cerium(III) trifluoromethanesulfonate.

Caption: Simplified model of a cerium compound modulating an oxidative stress signaling pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. L20251.14 [thermofisher.com]

- 3. Cerium(III) trifluoromethanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Cerium(III) Trifluoromethanesulfonate | C3CeF9O9S3 | CID 2733941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to the Theoretical Structure of Cerium(III) Trifluoromethanesulfonate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium(III) trifluoromethanesulfonate (B1224126), Ce(OTf)₃, is a powerful and water-tolerant Lewis acid catalyst increasingly utilized in organic synthesis. A fundamental understanding of its three-dimensional structure and electronic properties is crucial for optimizing existing catalytic processes and designing novel synthetic pathways. This technical guide provides an in-depth analysis of the theoretical calculations performed to elucidate the structure of cerium trifluoromethanesulfonate, drawing upon computational studies of cerium complexes and analogous lanthanide triflates. We detail the prevailing computational methodologies, present key structural data, and visualize the coordination environment and computational workflows.

Introduction to this compound

The trifluoromethanesulfonate (triflate, OTf) anion (CF₃SO₃⁻) is the conjugate base of a superacid, rendering it a very stable and weakly coordinating anion. When complexed with a lanthanide ion like cerium(III), the resulting salt is a highly effective and environmentally benign catalyst. Theoretical modeling, primarily through Density Functional Theory (DFT), offers profound insights into the coordination sphere of the cerium ion, the binding modes of the triflate ligands, and the electronic characteristics that underpin its catalytic activity. These calculations reveal a complex interplay between the large ionic radius of Ce³⁺ and the steric and electronic nature of the triflate ligands.

Theoretical Framework and Computational Methodology

The theoretical investigation of lanthanide complexes presents unique challenges due to the large number of electrons and relativistic effects. Density Functional Theory (DFT) has emerged as the most practical and reliable method, providing a favorable balance between computational expense and accuracy.

Experimental Protocols: A Typical DFT Workflow

The process for computationally determining the structure of a molecule like this compound follows a well-defined protocol. This workflow ensures that the calculated structure represents a true energy minimum on the potential energy surface.

Caption: A flowchart of the typical DFT computational protocol.

-

Functionals: Hybrid functionals like B3LYP are commonly employed for lanthanide complexes. These functionals incorporate a portion of exact Hartree-Fock exchange, which is important for accurately describing the electronic structure of these correlated systems.

-

Basis Sets and Pseudopotentials: For light atoms (C, F, O, S), Pople-style basis sets such as 6-31G* are standard. For the heavy cerium atom, a relativistic effective core potential (ECP) is essential. ECPs replace the core electrons with a potential, reducing computational cost and implicitly accounting for relativistic effects. The valence electrons are then described by a dedicated basis set. Studies have shown that ECPs that retain the 4f electrons in the valence space provide a more accurate description.

-

Solvation Models: While many calculations are performed in the gas phase to understand the intrinsic properties of the molecule, continuum solvation models (like COSMO or PCM) can be applied to simulate the structure in different solvent environments.

Calculated Molecular Structure

Direct and comprehensive theoretical studies focused exclusively on this compound are limited in the published literature. However, a robust model of its structure can be constructed from DFT studies on a series of lanthanide triflates (including cerium) and detailed computational analyses of the hydrated cerium(III) ion.

Coordination Environment of the Cerium(III) Ion

Lanthanide(III) ions are characterized by their large ionic radii and flexible coordination numbers, which can range from 3 to 12. Theoretical calculations on lanthanide triflates suggest a high coordination number is favored. For cerium triflate, a coordination number of nine is the most probable arrangement.

The geometry associated with this nine-coordinate structure is a tricapped trigonal prism (TTP) . This geometry is a recurring motif in lanthanide chemistry and has been identified computationally for hydrated Ce(III) ions, [Ce(H₂O)₉]³⁺, and other lanthanide triflates.

Triflate Ligand Binding Modes

The triflate anion can coordinate to a metal center in several ways: as a monodentate, bidentate, or tridentate ligand. DFT studies on lanthanide triflates indicate that the triflate groups act as chelating ligands, adopting a bidentate or tridentate coordination mode to satisfy the large coordination sphere of the lanthanide ion. In the stable, nine-coordinate TTP geometry of Ce(OTf)₃, each of the three triflate ligands acts in a tridentate fashion, with all three sulfonyl oxygen atoms binding to the central cerium ion.

Caption: The TTP coordination of Ce³⁺ by nine oxygen atoms.

Quantitative Structural Data

The following table summarizes key quantitative data derived from DFT calculations on related systems. The values for Ce(OTf)₃ are extrapolated from trends observed across the lanthanide series, where bond lengths generally decrease with decreasing ionic radius (the "lanthanide contraction"). As Ce³⁺ is one of the larger lanthanide ions, its bond lengths are expected to be longer than those of late lanthanides like Lutetium (Lu³⁺).

| Parameter | System | Value | Computational Method | Reference |

| Coordination Number | Ln(OTf)₃ (Ln=Ce) | 9 (predicted) | DFT | |

| Coordination Geometry | Ln(OTf)₃ (Ln=Ce) | Tricapped Trigonal Prism | DFT | |

| Ce-O Bond Length | [Ce(H₂O)₉]³⁺ | ~2.52 Å | QMCF-MD | |

| Lu-O Bond Length | Lu(OTf)₃ (tridentate) | ~2.51 Å | DFT | |

| Binding Energy | Lu(OTf)₃ (tridentate) | -154.79 eV | DFT |

Note: Specific calculated bond lengths for Ce(OTf)₃ are not available in the cited literature, but are expected to be slightly longer than the Lu-O distance and comparable to the Ce-O distance in the aquo complex.

Electronic Structure and Bonding Characteristics

-

Ionic Bonding: The interaction between the Ce³⁺ ion and the oxygen atoms of the triflate ligands is predominantly ionic in nature. This is driven by the strong electrostatic attraction between the hard Lewis acidic Ce³⁺ cation and the hard Lewis basic oxygen atoms.

-

Role of Valence Orbitals: Any minor covalent character in the bonding involves the outer 5d and 6s orbitals of the cerium ion interacting with the p orbitals of the oxygen atoms.

-

Natural Bond Orbital (NBO) Analysis: This computational technique is often used to analyze the bonding in detail. NBO analyses performed on lanthanide complexes confirm the negligible contribution of 4f orbitals to the metal-ligand bonds.

-

Implications for Catalysis: The highly ionic nature of the bonding and the strong positive charge on the cerium center are the source of its powerful Lewis acidity. The Ce³⁺ ion effectively polarizes substrates, facilitating a wide range of chemical transformations.

Summary and Future Outlook

Theoretical calculations provide a detailed and chemically intuitive model of the this compound structure.

-

Key Structural Features: The Ce³⁺ center is predicted to be nine-coordinate, adopting a tricapped trigonal prism (TTP) geometry. This is achieved through the tridentate chelation of three triflate ligands.

-

Bonding: The Ce-O bonds are primarily ionic, a characteristic feature of lanthanide complexes that explains their behavior as hard Lewis acids. The 4f electrons do not participate significantly in bonding.

Methodological & Application

Application Notes and Protocols: Cerium Trifluoromethanesulfonate Catalyzed Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient Friedel-Crafts acylation of aromatic compounds utilizing cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) as a catalyst. This methodology offers a valuable alternative to traditional Lewis acids, particularly for the synthesis of aromatic ketones, which are key intermediates in pharmaceutical and fine chemical production. Cerium(III) triflate is a commercially available, relatively inexpensive, and water-compatible Lewis acid, making it an attractive choice for various synthetic applications.

The protocols outlined below are designed for both activated and less activated aromatic substrates, highlighting the versatility of this catalytic system. For less reactive arenes, the addition of a co-catalyst, lithium perchlorate (B79767) (LiClO₄), has been shown to significantly enhance catalytic activity.

Data Presentation: A Summary of Reaction Parameters and Yields

The following tables summarize the quantitative data for the cerium(III) trifluoromethanesulfonate catalyzed Friedel-Crafts acylation of various aromatic and heteroaromatic compounds with acetic anhydride (B1165640).

Table 1: Acylation of Activated Arenes and Heterocycles (Method A)

| Substrate | Catalyst Loading (mol%) | Time | Yield (%) |

| Anisole | 5 | 15 min | >99 |

| Furan | 5 | Mixing | >99 |

| Thiophene | 5 | 5 min | >99 |

| Pyrrole | 5 | 30 min | >99 |

| 1,2-Dimethoxybenzene | 5 | 5 min | >99 |

| 1,3-Dimethoxybenzene | 5 | 15 min | 80 |

| p-Methylanisole | 5 | 5 h | 31 |

| Thioanisole | 5 | 11 h | 41 |

Table 2: Acylation of Less Activated Arenes with LiClO₄ as Co-catalyst (Method B)

| Substrate | Catalyst Loading (mol%) | Co-catalyst | Time | Yield (%) |

| p-Methylanisole | 5 | LiClO₄ | 25 min | 98 |

| Toluene | 5 | LiClO₄ | 23 h | 94 |

| o-Xylene | 5 | LiClO₄ | 5.5 h | 97 |

| m-Xylene | 5 | LiClO₄ | 4 h | 95 |

| p-Xylene | 5 | LiClO₄ | 19 h | 65 |

| Benzene | 5 | LiClO₄ | 48 h | 0 |

| Bromobenzene | 5 | LiClO₄ | 48 h | 0 |

Experimental Protocols

Method A: General Procedure for the Acylation of Activated Arenes and Heterocycles

This protocol is suitable for electron-rich aromatic compounds.

Materials:

-

Arene or heterocycle (5 mmol)

-

Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) (250 µmol, 5 mol%)

-

Acetic anhydride (10 mmol)

-

Nitromethane (B149229) (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arene or heterocycle (5 mmol), cerium(III) trifluoromethanesulfonate (250 µmol), and nitromethane (10 mL).

-

Add acetic anhydride (10 mmol) to the mixture.

-

Heat the reaction mixture to reflux (100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing 20 mL of diethyl ether and 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Separate the organic layer.

-

Wash the organic layer with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure aromatic ketone.

-

Method B: General Procedure for the Acylation of Less Activated Arenes

This protocol is recommended for aromatic compounds that are less reactive towards electrophilic substitution.

Materials:

-

Arene (5 mmol)

-

Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) (250 µmol, 5 mol%)

-

Lithium perchlorate (LiClO₄) (8 mmol)

-

Acetic anhydride (16 mmol)

-

Nitromethane (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arene (5 mmol), cerium(III) trifluoromethanesulfonate (250 µmol), lithium perchlorate (8 mmol), and nitromethane (10 mL).

-

Add acetic anhydride (16 mmol) to the mixture.

-

Heat the reaction mixture to reflux (100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing 20 mL of diethyl ether and 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer.

-

Wash the organic layer with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aromatic ketone.

-

Visualizations

Proposed Catalytic Cycle for Friedel-Crafts Acylation

The following diagram illustrates the proposed catalytic cycle for the cerium(III) trifluoromethanesulfonate catalyzed Friedel-Crafts acylation. The Lewis acidic cerium center activates the acylating agent, facilitating the generation of the electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.

Caption: Proposed catalytic cycle for the Ce(OTf)₃ catalyzed Friedel-Crafts acylation.

Experimental Workflow

This diagram outlines the general experimental workflow for the cerium(III) trifluoromethanesulfonate catalyzed Friedel-Crafts acylation.

Caption: General experimental workflow for Friedel-Crafts acylation.

Application Notes and Protocols: Substrate Scope of Cerium(III) Triflate in Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cerium(III) triflate (Ce(OTf)₃) as a Lewis acid catalyst in aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. The information presented herein is intended to guide researchers in exploring the substrate scope and in the practical application of this versatile catalyst.

Introduction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in a vast array of natural products and pharmaceuticals. Lewis acid catalysis has emerged as a mild and efficient method to promote these reactions, offering advantages in terms of reactivity and selectivity. Among the various Lewis acids, lanthanide triflates, including cerium(III) triflate, have garnered attention due to their water-tolerant nature and strong Lewis acidity, enabling reactions to be performed under mild conditions. Cerium(III) triflate, in particular, has been shown to be an effective catalyst for Mukaiyama-type aldol reactions, which involve the reaction of a silyl (B83357) enol ether with a carbonyl compound.

General Reaction Mechanism

The cerium(III) triflate-catalyzed Mukaiyama aldol reaction proceeds through the activation of the carbonyl electrophile by the cerium cation. The Lewis acidic cerium center coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack of the silyl enol ether at the α-position to the carbonyl carbon, forming a new carbon-carbon bond. Subsequent silyl transfer to the newly formed alkoxide and hydrolysis during workup affords the desired β-hydroxy carbonyl product.

Caption: General mechanism of the Ce(OTf)₃-catalyzed Mukaiyama aldol reaction.

Substrate Scope

Cerium(III) triflate has been demonstrated to catalyze the aldol reaction between a variety of silyl enol ethers and aldehydes. The reaction generally proceeds in good to excellent yields. The following tables summarize the reported substrate scope.

Table 1: Aldehyde Substrate Scope in Ce(OTf)₃ Catalyzed Aldol Reactions

| Entry | Aldehyde (R¹CHO) | Silyl Enol Ether | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 92 | 58:42 | |

| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 95 | 55:45 | |

| 3 | 4-Chlorobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-((4-Chlorophenyl)(hydroxy)methyl)cyclohexan-1-one | 91 | 60:40 | |

| 4 | 4-Methoxybenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(4-methoxyphenyl)methyl)cyclohexan-1-one | 88 | 62:38 | |

| 5 | Cinnamaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(1-Hydroxy-3-phenylallyl)cyclohexan-1-one | 85 | - | |

| 6 | Hexanal | 1-(Trimethylsiloxy)cyclohexene | 2-(1-Hydroxyheptyl)cyclohexan-1-one | 78 | - |

Table 2: Silyl Enol Ether Substrate Scope in Ce(OTf)₃ Catalyzed Aldol Reactions

| Entry | Aldehyde | Silyl Enol Ether | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclopentene | 2-(Hydroxy(phenyl)methyl)cyclopentan-1-one | 89 | - | |

| 2 | Benzaldehyde | (Z)-1-Phenyl-1-(trimethylsiloxy)prop-1-ene | 3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one | 95 | 95:5 | |

| 3 | Benzaldehyde | (E)-1-Phenyl-1-(trimethylsiloxy)prop-1-ene | 3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one | 93 | 10:90 | |

| 4 | Benzaldehyde | 1-(tert-Butyldimethylsiloxy)-1-phenylethene | 3-Hydroxy-1,3-diphenylpropan-1-one | 98 | - |

Experimental Protocols

Protocol 1: General Procedure for the Cerium(III) Triflate-Catalyzed Mukaiyama Aldol Reaction

This protocol provides a general method for the reaction between an aldehyde and a silyl enol ether catalyzed by cerium(III) triflate.

Materials:

-

Cerium(III) triflate (Ce(OTf)₃)

-

Aldehyde (1.0 mmol)

-

Silyl enol ether (1.2 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous, 5 mL)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen atmosphere setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add cerium(III) triflate (0.05 mmol, 5 mol%).

-

Add anhydrous dichloromethane (3 mL) to the flask and stir the suspension at room temperature.

-

Add the aldehyde (1.0 mmol) to the suspension.

-

Cool the mixture to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).

-

Slowly add the silyl enol ether (1.2 mmol) dropwise to the stirred mixture over a period of 5-10 minutes.

-

Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aldol product.

Caption: Experimental workflow for the Ce(OTf)₃-catalyzed Mukaiyama aldol reaction.

Conclusion

Cerium(III) triflate is a highly effective and versatile Lewis acid catalyst for Mukaiyama aldol reactions. Its tolerance to aqueous conditions and its ability to promote reactions with a range of aldehydes and silyl enol ethers make it a valuable tool for organic synthesis. The mild reaction conditions and generally high yields contribute to its appeal in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. Further exploration into the asymmetric catalysis and the development of chiral cerium complexes for enantioselective aldol reactions represent promising avenues for future research.

Application Notes and Protocols: Cerium(III) Trifluoromethanesulfonate in the Synthesis of Nitrogen Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction